

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

chemical properties and structure

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Compound of Interest

Compound Name: 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

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In-Depth Technical Guide to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**. This document consolidates available data on its physicochemical characteristics, and structural details. It is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug development, facilitating a deeper understanding and further investigation of this compound.

Chemical Structure and Properties

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound featuring a dihydroisoquinolinone core substituted with a nitro group at the 7-position. This substitution significantly influences the electron density of the aromatic ring and the overall chemical reactivity of the molecule.

Chemical Structure:

Figure 1: 2D structure of **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	22245-96-1	[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₃	[1]
Molecular Weight	192.17 g/mol	[1]
Appearance	Not specified in available literature.	
Melting Point	Not specified in available literature.	
Boiling Point	Not specified in available literature.	
Solubility	Not specified in available literature.	
Storage	Sealed in dry, room temperature.	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** is not readily available in the surveyed literature. The following tables provide predicted and characteristic spectral features based on the analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~8.0 - 8.5	m	Aromatic protons
~7.3 - 7.8	m	Aromatic protons
~3.5 - 4.0	t	-CH ₂ -N-
~3.0 - 3.5	t	-CH ₂ -C=O

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~165 - 175	C=O
~140 - 150	Aromatic C-NO ₂
~120 - 140	Aromatic C
~40 - 50	-CH ₂ -N-
~25 - 35	-CH ₂ -C=O

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3200-3400	N-H	Stretching
3000-3100	Aromatic C-H	Stretching
2850-2960	Aliphatic C-H	Stretching
1680-1700	C=O (Amide)	Stretching
1500-1550	N-O (Nitro)	Asymmetric Stretching
1330-1370	N-O (Nitro)	Symmetric Stretching
1600, 1475	Aromatic C=C	Stretching

Synthesis and Reactivity

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a key intermediate in the synthesis of various pharmacologically active molecules. Its synthesis and subsequent chemical transformations are of significant interest in medicinal chemistry.

Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

A detailed, peer-reviewed experimental protocol for the direct synthesis of **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** is not explicitly available in the searched literature. However, its synthesis can be inferred from general methods for the nitration of aromatic compounds and the formation of the dihydroisoquinolinone scaffold. A plausible synthetic route is the nitration of 3,4-dihydroisoquinolin-1(2H)-one.



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Figure 2: Plausible synthetic route to **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**.

Reduction to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

A common and well-documented reaction of **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** is its reduction to the corresponding amine, a valuable building block for further functionalization.

Experimental Protocol: Reduction of **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**

- Reactants: **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen gas.
- Procedure:
 - Dissolve **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** in methanol.
 - Add a catalytic amount of 10% Pd/C to the solution.

- Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.



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Figure 3: Reduction of **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**. However, the dihydroisoquinolinone scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. The nitroaromatic group is also a common feature in various therapeutic agents. The combination of these two moieties suggests that **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** and its derivatives are promising candidates for drug discovery and development. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While foundational data regarding its basic chemical properties are available, a comprehensive experimental characterization, including detailed spectroscopic analysis and the determination of its physical properties, is still needed. The lack of information on its biological activity and mechanism of action presents an open area for future research. This technical guide serves as a starting point for researchers,

highlighting the current state of knowledge and identifying key areas for further investigation to unlock the full potential of this molecule in drug discovery and materials science.

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References

- 1. bldpharm.com [bldpharm.com]
- To cite this document: BenchChem. [7-Nitro-3,4-dihydroisoquinolin-1(2H)-one chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1356304#7-nitro-3-4-dihydroisoquinolin-1-2h-one-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1356304#7-nitro-3-4-dihydroisoquinolin-1-2h-one-chemical-properties-and-structure)

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